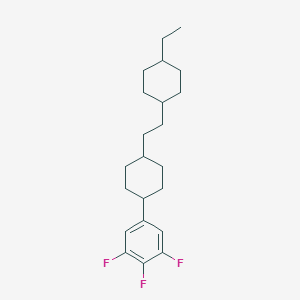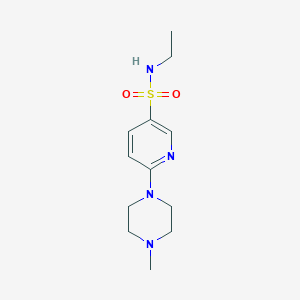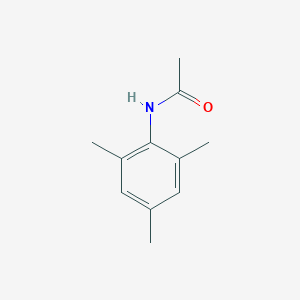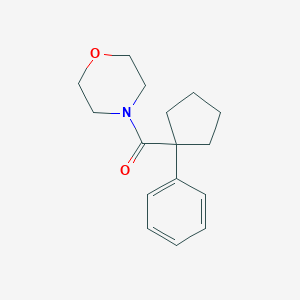
4-(1-Phenylcyclopentanecarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylcyclopentanecarbonyl)morpholine (PPCM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. PPCM is a morpholine derivative that contains a cyclopentanecarbonyl group attached to a phenyl ring, which makes it a versatile compound for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine is not fully understood, but it is believed to act as a modulator of various enzymes and receptors in the body. This compound derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. This compound has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. This compound derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs and modulating the expression of key genes involved in cell growth and survival. This compound has also been shown to reduce inflammation and oxidative stress by modulating the activity of various enzymes and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Phenylcyclopentanecarbonyl)morpholine is a versatile compound that can be easily synthesized and modified for various chemical reactions. Its high yield and purity make it an ideal compound for lab experiments. However, this compound is a relatively new compound, and its full potential is yet to be explored. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Direcciones Futuras
There are various future directions for 4-(1-Phenylcyclopentanecarbonyl)morpholine research, including the synthesis of new derivatives with different functional groups and the exploration of its potential applications in various fields. This compound derivatives can be synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. This compound can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
4-(1-Phenylcyclopentanecarbonyl)morpholine can be synthesized through a simple and efficient reaction between 1-phenylcyclopentanecarboxylic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield and purity. The synthesis method is scalable and can be easily modified to produce this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(1-Phenylcyclopentanecarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. This compound derivatives have been synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with potential applications in drug delivery, catalysis, and optoelectronics.
Propiedades
Número CAS |
76277-98-0 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
morpholin-4-yl-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-12-19-13-11-17)16(8-4-5-9-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Clave InChI |
RRBZANAGUFGHSO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



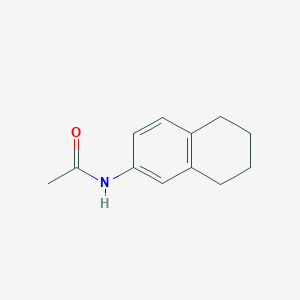
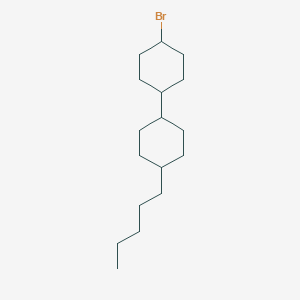
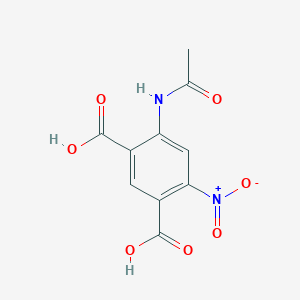
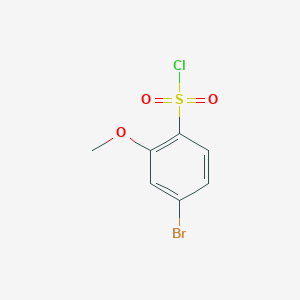
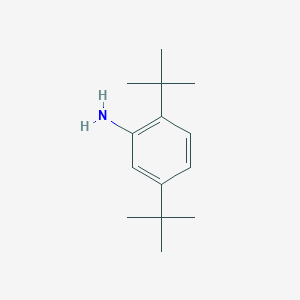
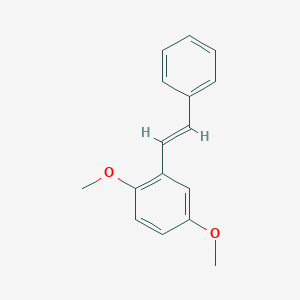
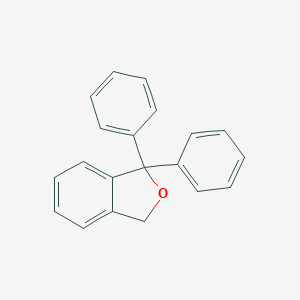
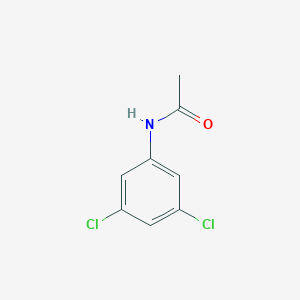
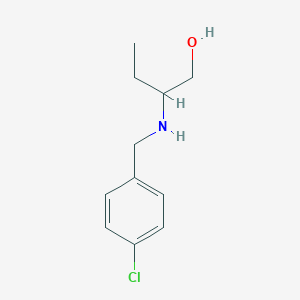
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
